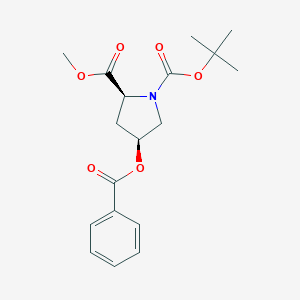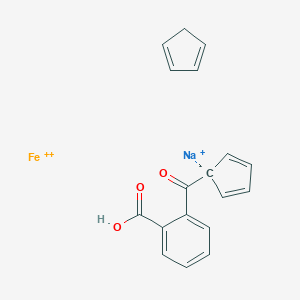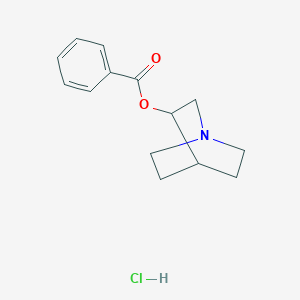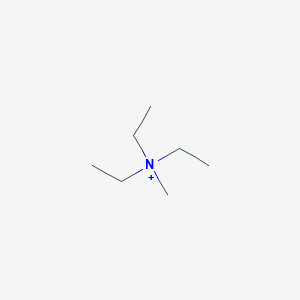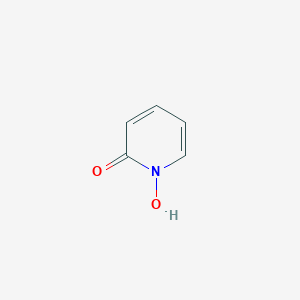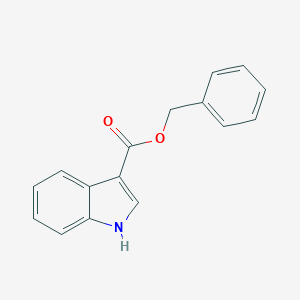
benzyl 1H-indole-3-carboxylate
Vue d'ensemble
Description
Benzyl 1H-indole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceutical and chemical industries. Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mécanisme D'action
The mechanism of action of benzyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on benzyl 1H-indole-3-carboxylate. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another potential direction is the investigation of its mechanism of action, which could lead to the development of new therapeutic targets for the treatment of various diseases. Further research is also needed to determine its safety and efficacy in humans, which could pave the way for clinical trials and eventual approval by regulatory agencies.
Applications De Recherche Scientifique
Benzyl 1H-indole-3-carboxylate has been used in various scientific research applications due to its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Propriétés
Numéro CAS |
148357-04-4 |
|---|---|
Nom du produit |
benzyl 1H-indole-3-carboxylate |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
benzyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |
Clé InChI |
SEQPSPZFEZDRLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
Synonymes |
3-indolecarboxylic acid benzyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

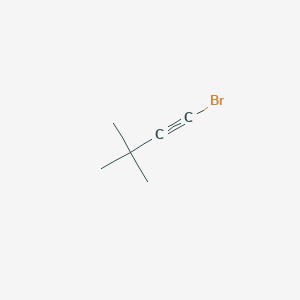

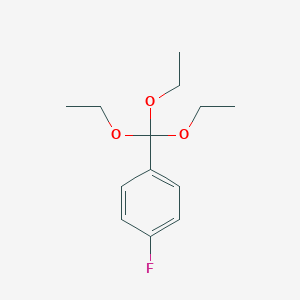

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)


